Methyl 3-amino-6-bromobenzofuran-2-carboxylate
Description
Structural Significance of Benzofuran Derivatives in Organic Chemistry
Benzofuran derivatives consist of a fused benzene and furan ring system, creating a heterocyclic framework that combines aromatic stability with oxygen-based reactivity. The benzofuran core is prevalent in natural products and synthetic pharmaceuticals, where its planar structure facilitates π-π stacking interactions with biological targets. This compound enhances this core through strategic substitutions:
The amino group at the 3-position introduces nucleophilic character, enabling participation in condensation and cross-coupling reactions. Bromine at the 6-position acts as an electron-withdrawing group, directing electrophilic substitutions to specific ring positions while also serving as a handle for Suzuki-Miyaura couplings. The methyl carboxylate moiety enhances solubility in organic solvents and stabilizes the molecule through resonance.
Benzofuran derivatives exhibit broad biological activities due to their structural mimicry of endogenous molecules. For example, griseofulvin (a natural benzofuran) demonstrates antifungal properties by disrupting microtubule assembly, while synthetic analogs like amiodarone target ion channels. This compound’s anti-tumor potential likely stems from its ability to intercalate DNA or inhibit kinases involved in cell proliferation.
Role of Functional Group Substitution in Benzofuran Reactivity
Functional group substitutions on the benzofuran scaffold dictate reactivity and biological interactions. In this compound:
- Amino Group (-NH₂) : Enhances electron density at the 3-position, facilitating electrophilic aromatic substitution (EAS) at the 5-position. It also participates in hydrogen bonding with biological targets, as seen in serotonin receptor agonists.
- Bromine Atom (-Br) : Deactivates the benzene ring toward electrophiles but provides a site for transition-metal-catalyzed cross-couplings. For instance, palladium-mediated reactions can replace bromine with aryl or alkyl groups.
- Methyl Carboxylate (-COOCH₃) : The ester group stabilizes adjacent charges through resonance, making the carbonyl carbon electrophilic for nucleophilic acyl substitutions. Saponification converts it to a carboxylic acid, broadening solubility in aqueous media.
The interplay between these groups is evident in synthetic applications. During palladium-catalyzed couplings, the bromine atom undergoes oxidative addition to form intermediates that react with boronic acids or amines. Simultaneously, the amino group can be acylated or alkylated to produce derivatives with modified bioactivity.
Historical Context of Brominated Benzofuran Carboxylates
Brominated benzofuran carboxylates emerged as key intermediates in the mid-20th century, coinciding with advances in heterocyclic chemistry. Early syntheses relied on Friedländer condensations and halogenation reactions, but yields were often low due to side reactions at reactive positions. The development of regioselective bromination methods in the 1990s, using reagents like N-bromosuccinimide (NBS), enabled precise functionalization of benzofuran systems.
This compound represents a modern iteration of these efforts. Its synthesis typically involves:
- Bromination : Introducing bromine at the 6-position of a preformed benzofuran core using NBS or Br₂ under controlled conditions.
- Amination : Installing the amino group via Buchwald-Hartwig coupling or reduction of nitro precursors.
- Esterification : Protecting the carboxylic acid as a methyl ester to prevent side reactions during subsequent steps.
Recent innovations include flow chemistry techniques, which improve scalability and purity by minimizing thermal degradation. Comparative studies with ethyl analogs (e.g., ethyl 3-amino-6-bromobenzofuran-2-carboxylate) reveal that the methyl ester offers superior stability in polar aprotic solvents, making it preferable for multi-step syntheses.
The compound’s historical trajectory mirrors broader trends in medicinal chemistry, where brominated heterocycles are valued for their balanced reactivity and pharmacokinetic properties. Current research explores its utility as a building block for fluorescent sensors and kinase inhibitors, underscoring its enduring relevance.
Properties
IUPAC Name |
methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBVJEXOURVUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate brominating agent and an amine source under controlled conditions . The reaction conditions often include the use of solvents like N-methyl pyrrolidine and bases such as sodium carbonate to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromine substituent to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Methyl 3-amino-6-bromobenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial properties could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences between Methyl 3-amino-6-bromobenzofuran-2-carboxylate and analogous compounds:
Key Observations:
- Electronic Effects: The amino group in this compound enhances nucleophilicity at C3, making it reactive toward electrophiles.
- Steric Effects : The 4-methylbenzyloxy group in the compound from introduces steric bulk, which may hinder access to the benzofuran core compared to the smaller bromine substituent in the target compound.
- Bromine Reactivity : Bromine at C6 in the target compound is a prime site for Suzuki-Miyaura coupling, similar to brominated analogs in and .
Physicochemical Properties
Discussion:
- Lipophilicity: The propenoxy-phenyl group in the compound from significantly increases LogP (5.7), making it more membrane-permeable but less water-soluble than the target compound.
- Hydrogen Bonding: The amino group in this compound provides hydrogen-bonding capacity, which is absent in the methoxy-substituted Compound 5 .
Commercial Availability and Pricing
- This compound: Priced at €180.00/1g (Ethyl ester variant discontinued; Methyl ester pricing inferred from analogs) .
- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate: Not commercially available; synthesis likely required .
- Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate: No pricing data; availability uncertain .
Biological Activity
Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a benzofuran core structure, characterized by the presence of an amino group at the 3-position and a bromine atom at the 6-position. This unique arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 284.11 g/mol |
| Functional Groups | Amino (-NH), Bromine (Br), Carboxylate (-COO) |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Its mechanism of action involves the inhibition of key enzymes involved in cell proliferation, leading to reduced tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
Antibacterial Activity
This compound also demonstrates notable antibacterial properties. Studies have reported that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind its antibacterial action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival .
Minimum Inhibitory Concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Antimycobacterial Activity
This compound has also been investigated for its activity against Mycobacterium tuberculosis. Various derivatives have shown promising results, with some exhibiting MIC values comparable to established antitubercular agents. The presence of hydroxyl groups in specific positions has been linked to enhanced antimycobacterial activity .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
- Cell Membrane Disruption : In bacteria, it can disrupt the integrity of the cell membrane, leading to cell death.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Anticancer Activity Study : A study synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. The most active derivative showed an IC value of 5 μM against breast cancer cells, indicating strong potential for further development .
- Antibacterial Evaluation : Another study evaluated a series of benzofuran derivatives for antibacterial activity against MRSA. The results indicated that modifications at the C-6 position significantly enhanced activity, with some compounds achieving MIC values as low as 1 μg/mL .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-6-bromobenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of substituted precursors, bromination, and carboxylation. For example, benzofuran cores can be constructed via Pd-catalyzed C–H arylation (as seen in benzofuran derivatives in and ), followed by regioselective bromination at the 6-position. Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. Post-synthetic steps, such as protecting group strategies for the amino substituent, can minimize side reactions. Purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should discrepancies between observed and theoretical data be addressed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals by comparing with analogous benzofuran derivatives (e.g., methyl 6-methylbenzofuran-2-carboxylate in ). Discrepancies in chemical shifts may arise from solvent effects or hydrogen bonding.
- IR Spectroscopy : Confirm the presence of carboxylate (C=O, ~1700 cm⁻¹) and amino groups (N–H, ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS. If theoretical and observed values diverge, check for isotopic patterns (e.g., bromine’s ¹:¹ isotopic split) or adduct formation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the molecular structure and confirm regiochemistry of bromination?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) is ideal for determining bond lengths, angles, and substituent positions. Heavy atoms like bromine enhance scattering, improving resolution. For regiochemistry, compare experimental data (e.g., Br–C bond distances ~1.9 Å) with computational models. Refinement parameters (R-factor < 0.05) and residual electron density maps validate accuracy. highlights SHELX’s robustness in small-molecule crystallography, while demonstrates its application in brominated analogs .
Q. What strategies mitigate side reactions during the introduction of amino and bromo substituents in benzofuran systems?
- Methodological Answer :
- Bromination : Use directing groups (e.g., electron-donating substituents) to control regioselectivity. For example, meta-bromination can be achieved via electrophilic substitution under controlled pH ().
- Amino Group Protection : Employ tert-butoxycarbonyl (Boc) or acetyl groups during synthesis to prevent unwanted nucleophilic attacks. Deprotection with TFA or HCl/EtOH ensures clean amino group release ( ).
- Monitoring : Real-time HPLC or TLC tracks reaction progress, minimizing over-halogenation or oxidation .
Q. How does computational modeling (e.g., DFT) aid in predicting reactivity and optimizing synthesis pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates, predicting favorable reaction pathways. For instance, modeling the electrophilic bromination of the benzofuran core identifies charge distribution hotspots, guiding reagent selection (e.g., NBS vs. Br₂). Solvent effects can be simulated using COSMO-RS to optimize polarity. ’s spectral discrepancies highlight the need for computational validation of spectroscopic assignments .
Q. What analytical approaches resolve contradictory data in reaction mechanisms or spectroscopic assignments?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity in NMR; SC-XRD for absolute configuration).
- Isotopic Labeling : Use ¹⁵N or deuterated analogs to trace reaction pathways or assign ambiguous peaks.
- Mechanistic Probes : Quench intermediate species (e.g., trapping with TEMPO for radical pathways) to confirm proposed mechanisms. ’s IR/NMR discrepancies underscore the value of multi-method validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
